molecular formula C17H22N2O2 B12911699 3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl- CAS No. 143413-95-0

3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl-

Cat. No.: B12911699
CAS No.: 143413-95-0
M. Wt: 286.37 g/mol
InChI Key: MYYRFKHWBAPCQE-UHFFFAOYSA-N
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Description

4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-benzoyl-3-methyl-1H-pyrazol-5(4H)-one with hexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-3-methyl-1H-pyrazol-5(4H)-one
  • 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one
  • 4-Benzoyl-1-hexyl-1H-pyrazol-5(4H)-one

Uniqueness

4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and hexyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups might confer specific properties that are not observed in similar compounds.

Properties

CAS No.

143413-95-0

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

4-benzoyl-2-hexyl-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H22N2O2/c1-3-4-5-9-12-19-17(21)15(13(2)18-19)16(20)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12H2,1-2H3

InChI Key

MYYRFKHWBAPCQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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